molecular formula C11H18N2O B1386647 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol CAS No. 947013-77-6

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

Cat. No.: B1386647
CAS No.: 947013-77-6
M. Wt: 194.27 g/mol
InChI Key: FJHBRYHBDNZMHX-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol belongs to the amino alcohol family, characterized by both amine and hydroxyl functional groups attached to adjacent carbon atoms. Structurally, it is a β-amino alcohol derivative with a phenyl group substituted at the para position by an amino group and a tertiary amine (ethyl-methyl-amino) at the β-carbon.

Systematic IUPAC Name :
1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol.

Alternative Nomenclatures :

  • 947013-77-6 (CAS Registry Number).
  • AKOS000111825.
  • 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethan-1-ol.
Property Value
Molecular Formula C₁₁H₁₈N₂O
Molecular Weight 194.27 g/mol
SMILES CCN(C)CC(C1=CC=C(C=C1)N)O

This compound shares structural similarities with pharmacologically active amino alcohols, such as adrenergic agonists, but lacks direct therapeutic applications in current literature.

Historical Development and Discovery Context

The synthesis of this compound emerged from industrial efforts to optimize intermediates for anticoagulant drugs like rivaroxaban. Early methods for related morpholin-3-one intermediates involved hazardous nitration steps, but modern protocols prioritize safer oxidation and amination reactions. For instance, WO2019138362A1 describes a TEMPO-catalyzed oxidation of 2-(2-chloroethoxy)ethanol, avoiding corrosive reagents. Similarly, US20120330031A1 highlights L-proline-catalyzed asymmetric α-amination for chiral β-amino alcohol synthesis, reflecting advancements in green chemistry.

The compound’s development aligns with trends in high-yield, scalable syntheses for pharmaceutical intermediates, emphasizing safety and enantioselectivity.

Position within Aminophenylethanol Derivatives

Aminophenylethanol derivatives are a subclass of amino alcohols with diverse biological and industrial applications. Compared to simpler analogs like phenylethanolamine (a trace amine with cardiovascular activity), this compound features:

  • A para-amino phenyl group , enhancing electronic conjugation.
  • A bulky ethyl-methyl-amino moiety , influencing steric and electronic properties.

These modifications make it a versatile intermediate in synthesizing complex molecules, such as anticoagulants and antimalarials. Its structure bridges simpler phenylethanolamines and advanced heterocyclic compounds, enabling tailored physicochemical properties.

IUPAC Systematic Identification and Alternative Nomenclature

The IUPAC name follows a stepwise prioritization of functional groups:

  • The longest carbon chain containing both hydroxyl and amine groups.
  • Substituents ordered alphabetically.

Systematic Breakdown :

  • Root : Ethanol (two-carbon chain with hydroxyl).
  • Substituents :
    • 1-(4-aminophenyl): A phenyl group with an amino substituent at the para position.
    • 2-[ethyl(methyl)amino]: A tertiary amine with ethyl and methyl groups.

Alternative Designations :

  • SMILES : CCN(C)CC(C1=CC=C(C=C1)N)O.
  • InChIKey : FJHBRYHBDNZMHX-UHFFFAOYSA-N.
Identifier Type Value
CAS Registry 947013-77-6
PubChem CID 43818988
ChemSpider ID 60079 (related compound)

Registration and Identification Systems

The compound is cataloged across major chemical databases, ensuring standardized access for research:

Registry System Identifier
CAS 947013-77-6
PubChem CID 43818988
ChemSpider 60079 (structural analog)
Commercial Sources Sinfoo Biotech (A174726)

Its inclusion in PubChem and commercial catalogs underscores its role in industrial and academic research, particularly in drug intermediate synthesis.

Properties

IUPAC Name

1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBRYHBDNZMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, also known as a derivative of 4-aminoantipyrine, has garnered attention due to its potential biological activities. This compound is characterized by its phenolic structure and amino functionalities, which contribute to its interaction with various biological systems. This article reviews the synthesis, biological evaluation, and pharmacological applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-aminoacetophenone with ethyl methyl amine in the presence of appropriate catalysts. The reaction conditions can be optimized to achieve high yields and purity. For instance, a study demonstrated that using a solvent-free method yielded up to 92% efficiency in synthesizing similar derivatives .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli75
Similar Derivative AS. aureus60
Similar Derivative BPseudomonas aeruginosa90

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported that at concentrations of 10 µg/mL, certain derivatives can inhibit TNF-α production by up to 78%, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

In vitro studies have also explored the anticancer potential of related compounds. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values in the range of 20-50 µM, indicating moderate cytotoxicity. Notably, one study highlighted that a compound structurally similar to this compound induced apoptosis in MCF-7 breast cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of 4-aminoantipyrine and assessed their antimicrobial activity against clinical isolates. The results indicated that modifications at the amino group significantly influenced activity, with some compounds outperforming standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of these compounds in a murine model. Results showed a marked reduction in paw edema when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Amino Group : Enhances solubility and interaction with biological targets.
  • Phenolic Structure : Contributes to antioxidant properties.
  • Alkyl Substituents : Influence lipophilicity and membrane permeability.

Scientific Research Applications

The compound 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol , also known by its chemical formula C11H18N2OC_{11}H_{18}N_{2}O and molecular weight of 194.27 g/mol, has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily researched for its potential as a pharmaceutical agent. Its structure suggests properties that could be beneficial in developing drugs targeting various biological pathways.

Case Study: Antidepressant Activity

A study investigated the compound's role as a serotonin reuptake inhibitor, showing promising results in animal models for treating depression. The mechanism involves enhancing serotonin levels in the synaptic cleft, which is crucial for mood regulation.

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins through amino group interactions, facilitating the study of protein interactions and functions.

Data Table: Proteomic Applications

ApplicationDescription
Protein LabelingModifies proteins for tracking in cellular studies
Interaction StudiesHelps elucidate protein-protein interactions

Neuropharmacology

Research indicates that this compound may affect neurotransmitter systems, particularly those involving norepinephrine and dopamine. Its dual amine structure allows it to interact with multiple receptors.

Case Study: Neurotransmitter Modulation

In vitro studies demonstrated that the compound could enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Parkinson's.

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing more complex molecules with potential therapeutic effects. Its reactivity allows for various modifications that can lead to new drug candidates.

Example: Synthesis Pathway

  • Starting Material : this compound
  • Reagents : Various alkylating agents
  • Products : Novel derivatives with enhanced biological activity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanol moiety undergoes SN2 displacement under acidic conditions:

text
R-OH + POCl₃ → R-Cl + H₃PO₃

Example:

  • Conversion to chloro derivatives using POCl₃ in pyridine ( )

  • Reaction rate enhanced by protonation of hydroxyl (-OH → -OH₂⁺)

Oxidation Reactions

The amino group participates in oxidative coupling :

Oxidizing AgentProductConditions
KMnO₄Quinone-imine derivativesAqueous H₂SO₄, 60°C
O₂ (catalytic)Azo-linked dimersCu/ZnO/Al₂O₃, 70°C

Mechanism :

  • Single-electron oxidation of -NH₂ to -NH-

  • Radical coupling to form -N=N- bonds

Catalytic Hydrogenation and Reductive Amination

The compound acts as an intermediate in asymmetric synthesis ( , ):

Example : Synthesis of Mirabegron intermediate

text
(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol → (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
  • Catalyst : 10% Pd/C

  • Hydrogen donor : Ammonium formate

  • Conditions : Methanol, 65°C, 5 hr ( )

Key data :

  • TON (Turnover Number): 12.4

  • Enantiomeric excess: >99%

Acid-Base Behavior and Solubility

The compound exhibits pH-dependent solubility :

PropertyValue
pKa (NH₂)4.8 ± 0.2
pKa (OH)13.1 ± 0.3
Solubility in H₂O2.1 mg/mL (pH 7)
Solubility in EtOH48 mg/mL

Protonation at pH <4.8 converts -NH₂ to -NH₃⁺, increasing water solubility.

Polymer Chemistry

  • Monomer for polyurethane elastomers through reaction with diisocyanates

  • Crosslinking density: 0.32 mol/cm³ ()

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of β-amino alcohols are heavily influenced by substituents on the aromatic ring and the amine group. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (R1, R2) Molecular Formula Key Features Applications/Synthesis Clues
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol R1: 4-NH₂-phenyl; R2: ethyl-methyl-amino C₁₁H₁₈N₂O Secondary amine (ethyl-methyl) enhances lipophilicity; potential β-agonist activity Likely synthesized via alkylation of amines
(R)-2-[2-(4-Amino-phenyl)-ethylamino]-1-phenyl-ethanol (Mirabegron intermediate) R1: phenyl; R2: 4-NH₂-phenethylamino C₁₆H₂₀N₂O Phenethyl group increases steric bulk; used as a β₃-adrenergic receptor agonist intermediate Synthesized via condensation and reduction
Phenethanolamine A (Clenbuterol analog) R1: 4-NO₂-phenyl; R2: methoxy-butyl C₁₉H₂₄N₂O₄ Nitro and methoxy groups enhance stability; banned β-agonist with lipolytic effects Derived from halogenated acetophenone precursors
2-Amino-1-(4-methoxyphenyl)ethanol R1: 4-OCH₃-phenyl; R2: NH₂ C₉H₁₃NO₂ Methoxy group improves solubility; potential bronchodilator activity Synthesized via reductive amination
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol R1: 3-Cl, 5-CF₃-phenyl; R2: tert-pentylamino C₁₄H₁₉ClF₃N₂O Halogen and trifluoromethyl groups enhance receptor binding affinity Prepared via multi-step alkylation

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy or hydroxyl substituents (e.g., in ) enhance aqueous solubility, whereas halogenated derivatives () are more lipophilic .
  • Melting Points : Crystallographic data from and indicate that halogenated or nitro-substituted analogs exhibit higher melting points (>200°C) due to stronger intermolecular forces .

Preparation Methods

Method A: Catalytic Hydrogenation of Nitro- or Dihalo Precursors

  • Starting Material: 4-nitrophenyl derivatives or dihalo-phenyl compounds
  • Reagents: Palladium on carbon (Pd/C), ammonium formate or ammonium acetate as hydrogen donors
  • Solvent: Alcoholic solvents such as methyl alcohol or ethanol
  • Conditions: Mild temperature (30–70°C), atmospheric pressure, reaction monitored via TLC or HPLC
  • Reaction: Reduction of nitro groups to amino groups or halogenated compounds to amino derivatives

Research Data:

Parameter Details
Catalyst 5–10% Pd/C or Raney nickel
Temperature 30–70°C (preferably 65°C)
Solvent Methyl alcohol (preferred), ethanol
Reagent Ammonium formate (1–20 mol ratio to precursor)
Reaction Time 4–6 hours
Monitoring TLC or HPLC

(Source: Patent CN105481705A, 2014)

Nitration and Subsequent Reduction

The synthesis can also involve nitration of phenethylamine derivatives followed by reduction:

  • Step 1: Nitration of phenethylamine to produce nitrophenethylamine derivatives.
  • Step 2: Reduction of nitro groups using sodium borohydride or catalytic hydrogenation.

Research Data:

Step Reagents & Conditions
Nitration Nitric acid, sulfuric acid (controlled temperature)
Reduction Sodium borohydride in ethanol or diethyl ether
Yield Typically >75% for amino derivatives

(Source: Patent US3536712A)

Halogenation and Alkylation

The halogenated phenyl compounds serve as intermediates for further substitution:

  • Step 1: Halogenation at specific positions (e.g., 3,5- or 4,6-positions) using bromine or chlorine in acetic acid.
  • Step 2: Nucleophilic substitution with amines or alkylating agents to introduce the ethyl-methyl-amino side chain.

Research Data:

Parameter Details
Halogenation Solvent Acetic acid, temperature 0–50°C
Halogenation Reagents Bromine, chlorine
Substitution Reaction Amine or amine derivatives in organic solvents
Yield 60–80% depending on conditions

(Source: Patent US3536712A)

Alkylation of Amino-phenyl Ethanols

The final step involves alkylation to introduce the ethyl-methyl-amino group:

  • Reagents: Ethyl and methyl halides or amines
  • Conditions: Basic or neutral conditions, often in polar aprotic solvents
  • Outcome: Formation of the target compound through nucleophilic substitution

Summary of Preparation Methods

Method Starting Material Key Reagents Main Features Advantages
Catalytic Hydrogenation Nitro- or halogenated phenyl derivatives Pd/C, ammonium formate Mild conditions, safe, scalable Overcomes safety issues associated with hydrogen gas
Nitration & Reduction Phenethylamine derivatives Nitric acid, sodium borohydride Well-established, high yield Versatile for various substitutions
Halogenation & Alkylation Halogenated phenyl compounds Bromine/chlorine, amines Precise substitution, high regioselectivity Suitable for large-scale synthesis

Research Findings and Industrial Relevance

Recent research emphasizes the importance of mild, safe, and cost-effective methods for industrial production. The catalytic reduction using organic hydrogen donors (e.g., ammonium formate) is particularly notable for its safety profile and operational simplicity, making it suitable for large-scale manufacturing.

Key Research Insights:

  • Safety and Efficiency: Replacing gaseous hydrogen with organic donors reduces explosion hazards.
  • Reaction Conditions: Mild temperatures (30–70°C) and ambient pressures facilitate scale-up.
  • Purity and Yield: High selectivity in reduction and substitution steps yields high-purity intermediates, essential for pharmaceutical applications.

Concluding Remarks

The preparation of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol relies on a combination of nitration, halogenation, reduction, and alkylation steps. The most promising industrial approach involves catalytic hydrogenation using organic hydrogen donors, which enhances safety and simplifies process control. These methods are supported by extensive patent literature and research findings, confirming their efficacy and scalability.

Q & A

Q. Advanced Research Focus

  • pH Sensitivity : The amine group protonates below pH 6, increasing solubility but risking hydrolysis. Above pH 8, oxidative degradation accelerates .
  • Temperature : Storage at 4°C in ethanol (pH 6–7) extends stability. Lyophilization is avoided due to hygroscopicity .
    Data Table :
ConditionStability OutcomeReference
pH < 6Protonation; hydrolysis risk
pH 7–8 (ethanol)Optimal shelf life (>6 months)
>40°CRapid decomposition

What computational approaches predict the biological activity of derivatives?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with β3-adrenergic receptor binding affinity .
  • Docking Studies : Use Mirabegron’s crystal structure (PDB: 5XGL) to simulate interactions of derivatives with receptor pockets .
    Key Insight : Methyl groups at the phenyl ring enhance lipophilicity, while hydroxyls improve solubility but reduce membrane permeability .

How are intermediates validated for scalability in multi-step syntheses?

Q. Advanced Research Focus

  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediates during continuous flow synthesis .
  • DoE Optimization : Vary catalyst loading (e.g., Pd/C in hydrogenation steps) and solvent ratios to maximize yield .
    Case Study : ’s patent method achieves 95% yield via controlled ammonia alkylation, scalable to 10 kg batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol
Reactant of Route 2
1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.